1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol
Overview
Description
1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol This compound features a cyclopropane ring substituted with a hydroxyl group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of cyclopropanol derivatives. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol: This compound has a similar structure but with the trifluoromethyl group in the para position.
3-(Trifluoromethyl)phenyl isocyanate: This compound features an isocyanate group instead of a hydroxyl group. The uniqueness of this compound lies in its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6,14H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBWLDHZUETCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43187-68-4 | |
Record name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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